N-(2-chlorobenzyl)-2-(2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide
Description
This compound features a pyrazolo[1,5-a]pyrazin-4-one core substituted at the 2-position with a 3,4-dimethoxyphenyl group and at the 5-position with an acetamide moiety bearing a 2-chlorobenzyl chain. Key attributes include:
- Molecular features: The 3,4-dimethoxyphenyl group provides electron-donating properties, while the 2-chlorobenzyl substituent introduces steric bulk and halogen-mediated interactions.
- Synthetic relevance: The compound’s synthesis likely involves coupling α-chloroacetamide intermediates with pyrazolo-pyrazinone precursors, a method validated in related systems .
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClN4O4/c1-31-20-8-7-15(11-21(20)32-2)18-12-19-23(30)27(9-10-28(19)26-18)14-22(29)25-13-16-5-3-4-6-17(16)24/h3-12H,13-14H2,1-2H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDZPDXWRSSHTJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)NCC4=CC=CC=C4Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
The compound's structure can be summarized by its IUPAC name and molecular formula:
- IUPAC Name : N-(2-chlorobenzyl)-2-(2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide
- Molecular Formula : C19H19ClN4O3
Structural Features
The compound features a chlorobenzyl group, a dimethoxyphenyl moiety, and a pyrazolo[1,5-a]pyrazine core. These structural components are associated with various biological activities, including anti-inflammatory and anticancer properties.
Research has indicated that compounds similar to this compound may exert their biological effects through several mechanisms:
- Inhibition of Enzymatic Activity : The presence of the pyrazolo[1,5-a]pyrazine structure suggests potential inhibition of kinases involved in cancer pathways.
- Antioxidant Activity : The dimethoxy groups may contribute to free radical scavenging abilities.
- Anti-inflammatory Effects : Compounds with similar structures have shown to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines.
Anticancer Activity
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of pyrazolo[1,5-a]pyrazine exhibit significant cytotoxicity against various cancer cell lines. The compound was found to induce apoptosis in human cancer cells through the activation of caspase pathways, suggesting its potential as an anticancer agent .
Anti-inflammatory Properties
Research highlighted in Phytotherapy Research indicated that compounds with similar structures can inhibit the expression of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response. This inhibition leads to reduced production of prostaglandins, thus alleviating inflammation .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The following analogs highlight how substituent variations influence properties:
Key observations :
- Halogen effects : The target compound’s 2-chlorobenzyl group offers moderate steric hindrance compared to dichlorobenzyl analogs, which may reduce binding affinity but improve selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
